molecular formula C13H17NO4 B2529055 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid CAS No. 80253-36-7

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid

Cat. No.: B2529055
CAS No.: 80253-36-7
M. Wt: 251.282
InChI Key: VWFTYAHGTZYYGR-UHFFFAOYSA-N
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Description

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the dimethylpropanoic acid moiety. One common method involves the reaction of 2,2-dimethylpropanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyloxycarbonyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the benzyloxycarbonyl group.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of free amine.

    Substitution: Formation of new functionalized derivatives.

Scientific Research Applications

3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    ®-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid: A leucine derivative with similar protective group chemistry.

    (S)-2-(((Benzyloxy)carbonyl)amino)-3-(tert-butoxy)butanoic acid: Another amino acid derivative with a tert-butoxy group.

Uniqueness: 3-(((Benzyloxy)carbonyl)amino)-2,2-dimethylpropanoic acid is unique due to its specific combination of the benzyloxycarbonyl protective group and the dimethylpropanoic acid moiety. This combination provides distinct reactivity and stability, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,11(15)16)9-14-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFTYAHGTZYYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

11.6 g of sodium periodate (54.2 mmol) and 0.2 g of ruthenium trichloride (0.96 mmol) were added to a solution of 4.6 g of 3-benzyloxycarbonylamino-2,2-di(methyl)propanol obtained in Reference Example (2a) (19.4 mmol) in a mixed solvent of carbon tetrachloride (40 ml), acetonitrile and water (40 ml), and the mixture was stirred at room temperature for 16 hours. 11.6 g of sodium periodate (54.2 mmol) and 0.2 g of ruthenium trichloride (0.96 mmol) were added to the reaction mixture, and the mixture was further stirred at room temperature for three days. The reaction mixture was diluted with water, followed by extraction with ethyl acetate. Then, the organic layer was dried over magnesium sulfate. After filtration, 300 ml of a saturated potassium carbonate aqueous solution was added to the residue, followed by washing with ethyl acetate. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure to obtain 3.16 g of crude 3-benzyloxycarbonylamino-2,2-di(methyl)propionic acid. 3.0 g of 1,1′-carbonylbis-1H-imidazole (18.5 mmol) was added to a solution of 3.1 g of the crude 3-benzyloxycarbonylamino-2,2-di(methyl)propionic acid obtained above (12.3 mmol) in tetrahydrofuran (20 ml), and the mixture was stirred at room temperature for one hour. 20 ml of a 28% ammonia aqueous solution (914 mmol) was added to the reaction mixture, and the mixture was further stirred at room temperature for one hour. The reaction mixture was diluted with water, followed by extraction with ethyl acetate. Then, the organic layer was washed with a 1 M hydrochloric acid aqueous solution and brine and dried over magnesium sulfate. After filtration, 300 ml of a saturated potassium carbonate aqueous solution was added to the residue, followed by washing with ethyl acetate. The aqueous layer was adjusted to pH 1 with concentrated hydrochloric acid, followed by extraction with ethyl acetate. Then, the organic layer was washed with brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (elution solvent:ethyl acetate/n-hexane=2/1-3/1) to obtain 2.54 g of the title compound (yield: 54%).
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40 mL
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solvent
Reaction Step One
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